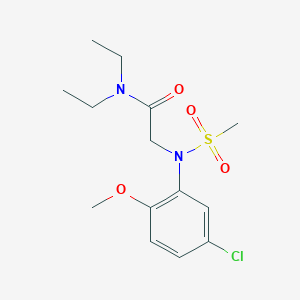
2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime, also known as DBBO, is a chemical compound that has been extensively studied due to its potential applications in scientific research. DBBO is a derivative of benzaldehyde oxime and has a molecular weight of 357.07 g/mol. This compound is widely used in various research fields, including biochemistry, pharmacology, and toxicology.
科学的研究の応用
Oxime Synthesis and Its Reactivity
The study on oximation processes, such as the work by M. Sax et al. (1971), highlights the synthesis of oximes from 2-phenylisatogen and their subsequent reactivity, providing a foundational understanding of oxime chemistry. The crystal structure analysis of oximation products reveals insights into the molecular structure and potential reactivity pathways, laying the groundwork for exploring the applications of specific oximes like 2,4-dichlorobenzaldehyde O-(3-bromobenzoyl)oxime in scientific research (Sax, Pletcher, Scholtz, Gerkin, & Pinkus, 1971).
Oxime Antioxidant Properties
Research into the antioxidant properties of oximes, as demonstrated by G. Puntel et al. (2009), reveals the potential of these compounds to scavenge reactive species. This suggests avenues for the investigation of this compound in contexts where antioxidant activity could be beneficial, emphasizing the broad applicability of oximes beyond their traditional use cases (Puntel, de Carvalho, Gubert, Palma, Dalla Corte, Ávila, Pereira, Carratu, Bresolin, da Rocha, & Soares, 2009).
Applications in Coordination Chemistry
The exploration of oxime interactions in coordination compounds, as shown in the study by Korey P. Carter et al. (2018), offers insights into the non-covalent assembly and structural diversity achievable with oxime ligands. This research provides a conceptual framework for investigating this compound in the development of coordination polymers and metal-organic frameworks, highlighting the potential for creating materials with novel properties (Carter, Kalaj, Kerridge, & Cahill, 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(E)-(2,4-dichlorophenyl)methylideneamino] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrCl2NO2/c15-11-3-1-2-9(6-11)14(19)20-18-8-10-4-5-12(16)7-13(10)17/h1-8H/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAZAWFHFKPYJS-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)ON=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)O/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(1,3-dihydro-2H-isoindol-2-yl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]propanamide dihydrochloride](/img/structure/B5541695.png)

![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)
![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)benzoic acid](/img/structure/B5541742.png)
![2-methyl-3-[(2-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5541746.png)
![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
![N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B5541760.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)

